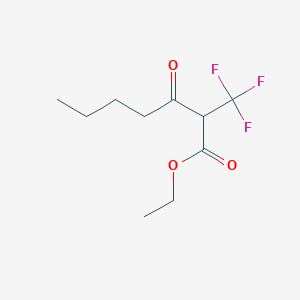
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is an organic compound with a complex structure that includes cyano groups, trifluoromethyl groups, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of a suitable precursor with malononitrile and trifluoromethylating agents. One common method involves the nucleophilic aromatic substitution (SNAr) of halogenated precursors with malononitrile in the presence of a base such as sodium hydride (NaH) in a solvent like 1,3-dimethyl-2-imidazolidinone (DMI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like DMI are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its bioactive properties.
Chemical Sensors: The compound’s reactivity and stability make it suitable for use in chemical sensors and detection systems.
作用機序
The mechanism of action of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- Methyl 2-(dicyanomethyl)-3,3,3-trifluoropropanoate
- Methyl 2-(cyanoethyl)-3,3,3-trifluoro-2-methylpropanoate
- Methyl 2-(dicyanomethyl)-3,3,3-trifluorobutanoate
Uniqueness
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .
特性
分子式 |
C8H7F3N2O2 |
|---|---|
分子量 |
220.15 g/mol |
IUPAC名 |
methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate |
InChI |
InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3 |
InChIキー |
SAEYADQVXMVSEN-UHFFFAOYSA-N |
正規SMILES |
CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



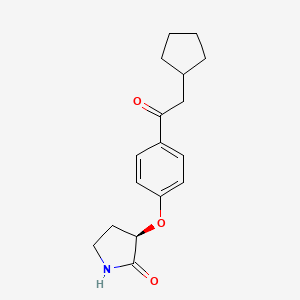


![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)
![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)
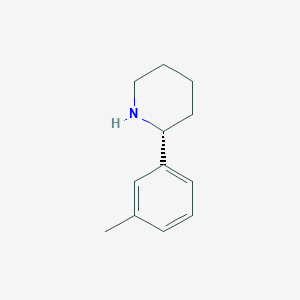

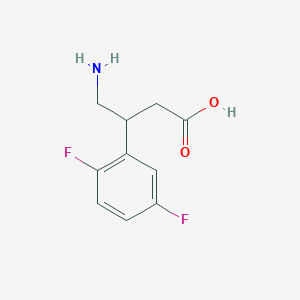
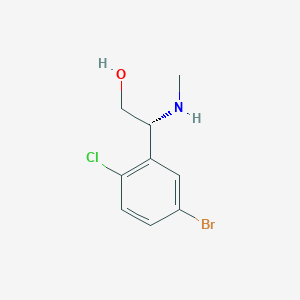
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
